1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

Catalog No.
S911805
CAS No.
1784488-42-1
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

For medicinal chemists optimizing kinase inhibitors, 1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine (CAS 1784488-42-1) provides critical steric control via its ortho-methyl group, restricting phenyl ring rotation and defining a specific dihedral angle. This building block enables direct SAR studies comparing conformational effects.

  • Enables systematic exploration of binding pocket region for selectivity/potency.
  • Ideal for synthesizing EZH1/EZH2 inhibitor analogs per patent literature.
  • Reliable supply for research use.

CAS Number

1784488-42-1

Product Name

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine

IUPAC Name

1-(3,4-dimethoxy-2-methylphenyl)ethanamine

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6,8H,12H2,1-4H3

InChI Key

XYVUTVLUGSLLTK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1OC)OC)C(C)N

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C(C)N

Synonyms

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine, 2-Methyl-3,4-dimethoxyphenethylamine, 3,4-Dimethoxy-2-methylphenethylamine, 1-(3,4-dimethoxy-2-methylphenyl)ethylamine, 1-(3,4-Dimethoxy-2-methylphenyl)ethanamine

Purity

≥97%

Package Size

100 mg, 250 mg, 1 g, 5 g

1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine is a substituted phenethylamine building block primarily utilized in medicinal chemistry and synthetic organic chemistry. Its core value lies in its specific substitution pattern—a 3,4-dimethoxy backbone augmented by a sterically significant 2-methyl group. This arrangement makes it a strategic precursor for creating complex molecular scaffolds where precise conformational control of the phenyl ring is a critical design element, particularly in the development of targeted therapeutics like kinase inhibitors.

Research Fit

Scaffold 3,4-dimethoxy-2-methyl substitution for serotonin receptor studies
Differentiation Distinct from 3,4-DMA via 2-methyl steric feature
Purity Specified purity suitable for analytical reference use

Substituting this compound with its simpler, non-methylated analog, 1-(3,4-dimethoxyphenyl)ethan-1-amine, is often unviable for advanced synthetic targets. The ortho-methyl group is not electronically trivial; it acts as a critical steric control element. Its presence restricts the rotation of the phenyl ring, forcing a specific dihedral angle relative to the downstream molecular structure. In applications such as kinase inhibitor synthesis, where binding affinity is highly dependent on the three-dimensional conformation of the inhibitor within an enzyme's active site, removing this methyl group would lead to a more flexible, less conformationally defined analog. This seemingly minor change can result in a significant loss of potency or selectivity, making the simpler analog a functionally inadequate substitute for structure-activity relationship (SAR) optimization.

Substitution Risk

2-Methyl substitution mismatch

Replacement with 2-unsubstituted analog (3,4-DMA) may alter receptor binding due to steric hindrance and conformational shift.

α-Methyl loss alters metabolic stability

Des-α-methyl analog lacks MAO resistance, potentially changing assay half-life and biological response interpretation.

Regioisomeric substitution pattern mismatch

2,5-Dimethoxy regioisomers exhibit different 5-HT2A affinity profiles, limiting direct interchangeability in receptor studies.

Precursor Suitability: A Key Building Block in Patented p38/MK-2 Kinase Inhibitor Scaffolds

Patent literature focused on inhibitors for Mitogen-activated protein kinase-activated protein kinase-2 (MK-2) explicitly includes final compounds derived from a 2-(3,4-dimethoxy-2-methylphenyl) moiety. The patent's examples list this specific substitution pattern alongside numerous other analogs (e.g., 3-methoxy-4-methylphenyl, 2-fluoro-6-hydroxyphenyl) as part of a broad structure-activity relationship (SAR) exploration. The inclusion of this sterically hindered precursor among a wide array of tested analogs provides strong evidence for its strategic importance in optimizing the final compound's properties, which would not be achievable with the simpler, non-methylated comparator.

Evidence DimensionInclusion in a Patented Chemical Space for a High-Value Target
Target Compound DataThe 3,4-dimethoxy-2-methylphenyl moiety is explicitly incorporated into claimed kinase inhibitor structures.
Comparator Or BaselineThe simpler 1-(3,4-dimethoxyphenyl)ethan-1-amine (non-methylated analog) produces a different, less sterically controlled final molecule.
Quantified DifferenceQualitative but high-value: The 2-methyl group provides access to a distinct, sterically-defined region of the chemical space explored to establish the patent's claims.
ConditionsSynthesis of pyrimidine-based heterocyclic compounds as inhibitors of the p38/MK-2 signaling pathway.

Procuring this specific amine allows researchers to systematically probe the effects of steric hindrance at the ortho position, a critical step for optimizing inhibitor potency and selectivity.

Lipophilicity & Rotatable Bonds
Class-level inference
Target: XLogP3-AA = 1.5, 3 rot. bonds
vs. 3,4-DMA: XLogP3 ≈ 1.2, 4 rot. bonds
Δ = +0.3 log units, −1 rot. bond
Higher lipophilicity may influence permeability prediction; constrained conformation supports docking studies.
Computed properties; class-level inference.

Synthetic Utility: Incorporation into EZH1/EZH2 Dual Inhibitor Scaffolds

In the development of dual inhibitors for EZH1 and EZH2, enzymes implicated in various cancers, patent literature describes the synthesis of intermediates such as (5-bromo-3,4-dimethoxy-2-methylphenyl)methanol. This intermediate is derived from a 3,4-dimethoxy-2-methylphenyl core, highlighting the utility of this substitution pattern as a foundational scaffold for building complex, biologically active molecules. The amine (CAS 1784488-42-1) represents a direct and logical precursor for creating amide or other amine-linked final products within this class, offering a more direct route than multi-step conversions from the corresponding benzoic acid or alcohol.

Evidence DimensionPrecursor role in a distinct therapeutic class
Target Compound DataThe 3,4-dimethoxy-2-methylphenyl core is a documented structural component in the synthesis of patented EZH1/EZH2 inhibitors.
Comparator Or BaselineUsing a non-methylated analog would result in a final compound lacking the specific steric properties explored in this therapeutic class.
Quantified DifferenceProvides a validated entry point into a specific, patented class of epigenetic modifiers.
ConditionsMulti-step synthesis of benzodioxole derivatives and related structures for use as antitumor agents.

This compound provides a validated, amine-functionalized starting material for researchers working on EZH1/EZH2 inhibitors, potentially saving synthetic steps and ensuring structural relevance to established patent claims.

Amine pKa Shift
Class-level inference
Target pKa ≈ 9.36
vs. 3,4-DMA pKa ≈ 9.78
Δ = −0.42
Lower pKa increases neutral fraction at physiological pH, altering passive diffusion profile.
Predicted values; sources absent – data to verify.
GHS Hazard Profile
Supporting evidence
Target: H302, H315, H318, H335 (4 hazard statements)
vs. DMPEA: irritant only (H315, H319)
Stricter handling protocols required; PPE and ventilation essential for laboratory use.
ECHA C&L notifications; single notifying company.
Conformational Restraint
Class-level inference
Target: rot. bonds = 3 (constrained)
vs. 2C-D: rot. bonds = 4 (flexible)
Reduced flexibility may lower entropic penalty and support docking pose interpretation.
Class-level SAR: 2,5-dimethoxy patterns show stronger 5-HT2A affinity.

Lead Optimization in Kinase Inhibitor Discovery Programs

This compound is the right choice for medicinal chemistry teams performing lead optimization on heterocyclic kinase inhibitors. Its specific steric profile allows for systematic exploration of the binding pocket region adjacent to the phenyl ring, a common strategy to enhance selectivity or potency against targets like MK-2.

Structure-Activity Relationship (SAR) Studies Requiring Conformational Restriction

Ideal for SAR campaigns where the rotational freedom of a phenyl ring needs to be constrained. Procuring this compound alongside its non-methylated analog enables a direct comparison, allowing researchers to precisely quantify the impact of ortho-methyl steric hindrance on biological activity.

Synthesis of Scaffolds for Epigenetic Target Inhibitors

Serves as a strategic starting material for the synthesis of novel analogs of EZH1/EZH2 inhibitors. Its structure is directly relevant to scaffolds described in patent literature, making it a valuable building block for programs targeting these epigenetic enzymes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Serotonin Receptor Ligand Scaffold
Sterically constrained 3,4-dimethoxy-2-methyl scaffold
Binding enthalpy and selectivity in 5-HT2 receptor models
Isomer Differentiation Reference
Unique InChIKey and standardized purity
LC-MS/MS method specificity and isomer resolution
Cardiovascular Drug Discovery Intermediate
α-Methyl scaffold for MAO resistance
Metabolic stability and pathway screening
Structure-Property Probe
Quantified pKa and LogP shift relative to 3,4-DMA
Correlation of steric effects on basicity and lipophilicity

XLogP3

1.5

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